3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole
Overview
Description
3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole is a complex organic compound that features a combination of isoxazole and oxazole rings, along with chloro and fluoro substituents on a phenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in Suzuki–Miyaura cross-coupling reactions . This is a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry . The primary targets of such reactions are usually carbon atoms in different organic compounds .
Mode of Action
In a Suzuki–Miyaura cross-coupling reaction, the compound “2-(3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether” could potentially act as a reagent. The reaction generally involves the oxidative addition of an organic group to a metal catalyst, followed by a transmetalation where an organic group is transferred from boron to the metal .
Biochemical Pathways
The compound could be involved in various biochemical pathways depending on its specific targets. For instance, if it’s involved in Suzuki–Miyaura cross-coupling reactions, it could affect the synthesis of various organic compounds .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it’s involved in Suzuki–Miyaura cross-coupling reactions, it could facilitate the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, Suzuki–Miyaura cross-coupling reactions are known to be tolerant of various functional groups and can occur under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the oxazole ring. The chloro and fluoro substituents are introduced via halogenation reactions. The final step involves the etherification of the oxazole ring with an appropriate alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or to reduce other functional groups.
Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in the removal of halogen substituents.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could make it useful in the design of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-(3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether: Lacks the fluoro substituent.
2-(3-(2-Fluorophenyl)-5-methyl-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether: Lacks the chloro substituent.
2-(3-(2-Chloro-6-fluorophenyl)-4-isoxazolyl)-1,3-oxazol-5-yl ethyl ether: Lacks the methyl group on the isoxazole ring.
Uniqueness
The presence of both chloro and fluoro substituents, along with the isoxazole and oxazole rings, makes 3-(2-Chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole unique. These features can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3/c1-3-20-11-7-18-15(21-11)12-8(2)22-19-14(12)13-9(16)5-4-6-10(13)17/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXOOSZCWUJVNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323724 | |
Record name | 3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338391-68-7 | |
Record name | 3-(2-chloro-6-fluorophenyl)-4-(5-ethoxy-1,3-oxazol-2-yl)-5-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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